molecular formula C16H18N2O4 B6462357 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate CAS No. 2549064-62-0

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate

Cat. No. B6462357
CAS RN: 2549064-62-0
M. Wt: 302.32 g/mol
InChI Key: DHTUYAIASLTVQH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . A reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate is a versatile compound that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including heterocycles, organic acids, and organic amines. This compound has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In addition, this compound has been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.

Mechanism of Action

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate is a member of the imidazole family and has a number of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Furthermore, this compound has been shown to inhibit the enzyme nitric oxide synthase (NOS), which is involved in the synthesis of nitric oxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-inflammatory, anti-allergic, and anti-oxidant properties. Additionally, this compound has been shown to have anti-fungal, anti-viral, and anti-tumor properties. Furthermore, this compound has been shown to have anti-platelet and anti-angiogenic properties. In addition, this compound has been shown to have anti-diabetic, anti-hypertensive, and anti-hyperlipidemic properties.

Advantages and Limitations for Lab Experiments

The use of 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is readily available. Additionally, this compound is a stable compound that is easy to handle and store. Furthermore, this compound is a versatile compound that can be used in a variety of laboratory experiments.
However, there are also a number of limitations to the use of this compound in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively low melting point, which can make it difficult to handle in certain experiments. Furthermore, this compound is a toxic compound and should be handled with caution.

Future Directions

There are a number of possible future directions for the use of 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate in scientific research. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. Additionally, this compound could be used in the development of new dyes and pigments, as well as in the development of new polymers. Furthermore, this compound could be used in the development of new diagnostic tools, such as biosensors and imaging agents. Finally, this compound could be used in the development of new treatments for a variety of diseases, such as cancer, diabetes, and hypertension.

Synthesis Methods

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate can be synthesized through a number of methods, including the condensation of 1-benzyl-2,4-dichloroimidazole with ethyl acetoacetate, the condensation of 1-benzyl-2,4-dichloroimidazole with ethyl acetate, and the condensation of 1-benzyl-2,4-dichloroimidazole with ethyl acetoacetate and sodium hydroxide. However, the most common method of synthesis is the reaction of 1-benzyl-2,4-dichloroimidazole with ethyl acetoacetate in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

diethyl 1-benzylimidazole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)14(17-13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTUYAIASLTVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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